ML356: A Selective Probe for the Thioesterase Domain of Fatty Acid Synthase
ML356: A Selective Probe for the Thioesterase Domain of Fatty Acid Synthase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Fatty Acid Synthase (FASN) is a critical enzyme in de novo lipogenesis, a process frequently upregulated in various cancers to meet the demands of rapid cell proliferation and membrane synthesis. The thioesterase (TE) domain of FASN, responsible for releasing the final fatty acid product, represents a compelling target for therapeutic intervention. ML356 has emerged as a potent and selective small-molecule inhibitor of the FASN TE domain. This technical guide provides a comprehensive overview of ML356, including its mechanism of action, quantitative biochemical and cellular activity, detailed experimental protocols for its evaluation, and its effects on key oncogenic signaling pathways.
Introduction to FASN and the Thioesterase Domain
Fatty Acid Synthase is a large, multifunctional enzyme that catalyzes the synthesis of long-chain fatty acids, primarily palmitate, from acetyl-CoA and malonyl-CoA.[1] In normal adult tissues, FASN expression is generally low, as dietary fats are the primary source of lipids. However, many cancer types, including prostate, breast, colon, and ovarian cancers, exhibit significant upregulation of FASN, which correlates with poor prognosis.[1] This reliance of cancer cells on de novo fatty acid synthesis makes FASN an attractive target for anticancer drug discovery.
The FASN protein comprises seven distinct enzymatic domains. The final catalytic step is carried out by the thioesterase (TE) domain, which hydrolyzes the newly synthesized fatty acid chain from the acyl-carrier protein (ACP), releasing it as a free fatty acid.[1] Inhibition of the TE domain offers a specific mechanism to disrupt the entire lipogenic pathway.
ML356: A Selective FASN Thioesterase Inhibitor
ML356 is an aminothiazole-based compound identified as a potent and selective inhibitor of the FASN TE domain.[1] Its discovery provides a valuable chemical probe to investigate the role of FASN in cancer biology and to serve as a lead compound for the development of novel anticancer therapeutics.[1]
Mechanism of Action
ML356 acts as a selective inhibitor of the FASN thioesterase domain.[1] By binding to the TE domain, ML356 prevents the hydrolysis and release of the final palmitate product from the FASN complex. This leads to an accumulation of the substrate, malonyl-CoA, and a depletion of downstream lipid products necessary for cell membrane formation and signaling.[2] The disruption of these processes ultimately induces apoptosis in cancer cells.[2]
Quantitative Data for FASN Inhibitors
The following tables summarize the quantitative data for ML356 and other relevant FASN inhibitors, providing a basis for comparison of their potency and cellular activity.
| Compound | Target | IC50 (µM) | Assay Type | Reference |
| ML356 | FASN Thioesterase (TE) | 0.334 | Biochemical | [1][3] |
| ML356 | Palmitate Synthesis (PC-3 cells) | 20 | Cellular | [3] |
| TVB-3166 | FASN | 0.042 | Biochemical | [4][5] |
| TVB-3166 | Palmitate Synthesis | 0.081 | Cellular | [4][5] |
| GSK2194069 | FASN β-ketoacyl reductase (KR) | 0.0077 | Biochemical |
Table 1: Biochemical and Cellular Potency of FASN Inhibitors. This table provides a comparative overview of the inhibitory concentrations (IC50) of ML356 and other notable FASN inhibitors.
| Property | Value | Conditions | Reference |
| Chemical Stability | 100% remaining | 48 hrs in 1x PBS, pH 7.4 | [6] |
| PAMPA Permeability (Pe) | 0.0 / 0.0 / 0.1 (x10⁻⁶ cm/s) | Donor pH: 5.0 / 6.2 / 7.4, Acceptor pH: 7.4 | [6] |
| Plasma Stability (Human) | Good | Not specified | [3] |
| Plasma Stability (Mouse) | Good | Not specified | [3] |
| Solubility | 7.4 µg/mL [20 µM] | PBS, pH 7.4 | [6] |
Table 2: In Vitro ADME Properties of ML356. This table summarizes key absorption, distribution, metabolism, and excretion (ADME) parameters for ML356, indicating good stability and moderate permeability.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize FASN TE inhibitors like ML356.
FASN-TE Inhibition Assay (Biochemical)
This assay measures the ability of a compound to inhibit the enzymatic activity of the purified FASN TE domain.
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Enzyme and Substrate Preparation:
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Assay Procedure:
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The FASN-TE enzyme is pre-incubated with varying concentrations of the test compound (e.g., ML356) or DMSO (vehicle control) in a 96-well plate for 30 minutes at room temperature.[7]
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The substrate solution is added to each well to initiate the reaction.[7]
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The fluorescence generated by the hydrolysis of the substrate is measured kinetically over a period of time (e.g., every minute for 4 hours) using a fluorescence plate reader (e.g., excitation at 360 nm and emission at 460 nm).[7]
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Data Analysis:
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The rate of substrate hydrolysis is calculated from the linear phase of the fluorescence curve.
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The percent inhibition for each compound concentration is determined relative to the DMSO control.
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The IC50 value is calculated by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
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Cellular Palmitate Synthesis Assay
This assay measures the inhibition of de novo fatty acid synthesis in a cellular context by quantifying the incorporation of a radiolabeled precursor into cellular lipids.
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Cell Culture and Treatment:
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Cancer cells (e.g., PC-3) are cultured in appropriate media.
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Cells are treated with varying concentrations of the test compound or DMSO for a specified period.
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-
Radiolabeling:
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During the last few hours of treatment, a radiolabeled fatty acid precursor, such as [¹⁴C]-acetate, is added to the culture medium.[8]
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-
Lipid Extraction and Quantification:
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After the incubation period, the cells are harvested and washed.
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Total lipids are extracted from the cells using a suitable solvent system (e.g., chloroform:methanol).
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The amount of radioactivity incorporated into the lipid fraction is quantified using a scintillation counter.
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-
Data Analysis:
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The amount of [¹⁴C]-acetate incorporation is normalized to the total protein content of the cell lysate.
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The percent inhibition of palmitate synthesis is calculated for each compound concentration relative to the DMSO control.
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The IC50 value is determined by plotting the percent inhibition against the compound concentration.
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In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of a FASN inhibitor in a mouse xenograft model.
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Animal Model and Tumor Implantation:
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Immunocompromised mice (e.g., nude mice) are used.
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Human cancer cells (e.g., BT-474) are subcutaneously injected into the flank of each mouse.[9]
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Tumors are allowed to grow to a palpable size.
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Treatment:
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Once tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
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The test compound (e.g., ML356) is administered to the treatment group via a suitable route (e.g., oral gavage) at a specified dose and schedule.[10] The control group receives the vehicle.
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Tumor Measurement and Data Collection:
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Tumor volume is measured regularly (e.g., twice a week) using calipers.
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Animal body weight and general health are monitored throughout the study.
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-
Data Analysis:
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Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
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Statistical analysis is performed to determine the significance of the anti-tumor effect.
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Signaling Pathways Affected by FASN Inhibition
Inhibition of FASN has been shown to impact several critical signaling pathways that are often dysregulated in cancer.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. FASN inhibition has been shown to suppress this pathway. The depletion of palmitate and other lipid products disrupts the formation of lipid rafts in the cell membrane, which are essential for the proper localization and activation of signaling proteins like Akt.[5] This leads to reduced phosphorylation and activation of Akt and its downstream effectors, mTOR, p70S6K, and 4EBP1.[5]
FASN Inhibition and the PI3K/Akt/mTOR Pathway.
β-Catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. FASN inhibition has been demonstrated to suppress β-catenin signaling. This is thought to occur through the disruption of palmitoylation of Wnt proteins, which is necessary for their secretion and signaling activity. Reduced Wnt signaling leads to the degradation of β-catenin, preventing its accumulation in the nucleus and the subsequent transcription of target genes like c-Myc and Cyclin D1 that drive cell proliferation.[5]
FASN Inhibition and the β-Catenin Signaling Pathway.
Conclusion
ML356 is a valuable tool for studying the role of the FASN thioesterase domain in cancer biology. Its selectivity and potency make it a strong candidate for further preclinical and clinical development. This technical guide has provided a comprehensive overview of the current knowledge on ML356, including its mechanism of action, quantitative data, and detailed experimental protocols. The provided diagrams of the affected signaling pathways offer a visual representation of the downstream consequences of FASN inhibition. Further research into the in vivo pharmacokinetics and efficacy of ML356 and its analogs will be crucial in translating the promise of FASN inhibition into effective cancer therapies.
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